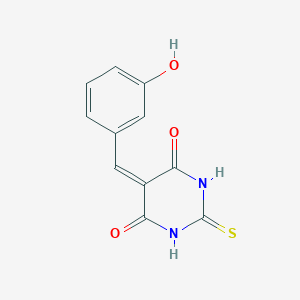
1-(2-biphenylylcarbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-biphenylylcarbonyl)pyrrolidine, commonly known as BPCP, is a chemical compound that has gained significant attention in the field of scientific research. BPCP is a pyrrolidine-based molecule that has been studied for its potential use in various applications, including drug development, as a chemical probe, and as a tool in biochemical research.
作用機序
BPCP works by binding to the active site of enzymes, inhibiting their activity. It has been shown to be particularly effective in inhibiting the activity of proteases, which are enzymes involved in the breakdown of proteins. BPCP has also been shown to inhibit the activity of other enzymes, including kinases and phosphatases.
Biochemical and Physiological Effects:
BPCP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit tumor growth in animal models, suggesting its potential use in cancer treatment. BPCP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BPCP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of BPCP is its specificity for certain enzymes, making it a useful tool for studying enzyme activity. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of BPCP is that it may not be effective against all enzymes, and its effectiveness can vary depending on the specific enzyme being targeted.
将来の方向性
There are several future directions for the study of BPCP. One area of focus is the development of new derivatives of BPCP that may have improved properties, such as increased specificity or potency. Another area of focus is the study of BPCP in combination with other drugs, to determine if it may have synergistic effects. Additionally, the potential use of BPCP in the treatment of specific diseases, such as cancer and neurodegenerative diseases, is an area of ongoing research.
In conclusion, BPCP is a pyrrolidine-based molecule that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for studying enzyme activity and protein-protein interactions, as well as a potential treatment for a range of diseases. Ongoing research is focused on developing new derivatives of BPCP, studying its use in combination with other drugs, and exploring its potential use in the treatment of specific diseases.
合成法
BPCP can be synthesized using a variety of methods, including the reaction of 2-biphenylcarboxylic acid with pyrrolidine in the presence of a catalyst. Other methods include the reaction of 2-biphenylcarboxaldehyde with pyrrolidine, followed by reduction, or the reaction of 2-biphenylcarboxylic acid with a pyrrolidine derivative, such as N-methylpyrrolidine.
科学的研究の応用
BPCP has been widely used in scientific research due to its unique properties. It has been used as a chemical probe to study the activity of enzymes, such as proteases, and as a tool in biochemical research to study protein-protein interactions. BPCP has also been studied for its potential use in drug development, particularly for the treatment of cancer and other diseases.
特性
IUPAC Name |
(2-phenylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-6-7-13-18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNLFVAGHVRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylylcarbonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)


![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)



![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)